Regioisomeric Identity: 7-Oxo Configuration Confirmed by Multi-Modal Spectroscopy Versus 5-Oxo Isomer (CAS 890092-78-1)
The 7-oxo regioisomer (CAS 33304-83-5) is structurally and analytically distinct from its 5-oxo counterpart (methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate, CAS 890092-78-1). Electron impact mass spectrometry reveals that 5-oxo derivatives generate a single dominant [M – CO₂C₂H₅]⁺ fragment, whereas 7-oxo derivatives exhibit three characteristic cleavages, confirmed by high-resolution MS and unimolecular MIKE spectrometry [1]. This fragmentation signature provides an unambiguous quality control (QC) fingerprint for incoming material lot verification, which is absent for the 5-oxo isomer. Furthermore, single-crystal X-ray analysis of the 7-oxo scaffold (confirmed for derivatives 13a, 13b, 13d in the literature) establishes the bridgehead nitrogen geometry and carbonyl placement unambiguously [2].
| Evidence Dimension | Mass spectral fragmentation pattern – number of characteristic cleavages |
|---|---|
| Target Compound Data | Three distinct characteristic cleavage pathways (7-oxo series) |
| Comparator Or Baseline | One dominant [M – CO₂C₂H₅]⁺ fragmentation (5-oxo series, CAS 890092-78-1) |
| Quantified Difference | 3 vs. 1 characteristic fragmentation pathway; qualitative differentiation by EI-MS |
| Conditions | Electron impact mass spectrometry; high-resolution MS and unimolecular MIKE spectrometry; tetrahydrothiazolo[3,2-a]pyrimidine series |
Why This Matters
Procurement of the incorrect regioisomer leads to different mass spec QC fingerprints and potentially divergent biological activity, as 5-oxo and 7-oxo thiazolopyrimidines exhibit distinct pharmacological profiles (e.g., inotropic activity is associated specifically with the 5-amino-7-oxo configuration in certain series) [3].
- [1] Jeanneau-Nicolle E, Benoit-Guyod M, Namil A, Leclerc G. Differentiation of isomeric 5- and 7-oxo derivatives of tetrahydrothiazolo[3,2-a]pyrimidine by electron impact mass spectrometry. Spectroscopy Letters, 1992. View Source
- [2] Mohlala RL, Coyanis EM, Fish MQ, Fernandes MA, Bode ML. Molecules. 2021;26(18):5493. Section 2: Explicit confirmation of structures 13a, 13b, 13d, and 8 by single-crystal X-ray analysis. View Source
- [3] Jeanneau-Nicolle E, Benoit-Guyod M, Namil A, Leclerc G. New thiazolo[3,2-a]pyrimidine derivatives, synthesis and structure-activity relationships. Eur J Med Chem. 1992;27(2):115–122. DOI: 10.1016/0223-5234(92)90099-M. View Source
